molecular formula C12H15N3O B1450130 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 1015845-78-9

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B1450130
CAS No.: 1015845-78-9
M. Wt: 217.27 g/mol
InChI Key: NLANLPHDCGCMHS-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS Number: 1015845-78-9) is a chemical compound belonging to the pyrazolone family, a structural motif of significant interest in medicinal chemistry and pharmacological research . This light beige powder serves as a valuable primary and secondary intermediate for the synthesis of more complex molecules . The core pyrazolone structure is recognized for its diverse biological activities, making derivatives like this one promising scaffolds for investigating new therapeutic agents . Researchers are particularly interested in pyrazolone derivatives for their potential as antimicrobial agents . Structural-activity relationship (SAR) studies suggest that specific substitutions on the pyrazolone core can significantly enhance inhibitory effects against various bacterial and fungal strains . Furthermore, this compound is relevant in the exploration of central nervous system (CNS) active agents, as the pyrazolone motif is a critical element in drugs aimed at different neurological endpoints . The compound is supplied for laboratory research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-11(12(13)15(2)14-8)9-6-4-5-7-10(9)16-3/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLANLPHDCGCMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650822
Record name 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-78-9
Record name 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, with the CAS number 1015845-78-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of cancer therapy and other pharmacological effects.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.267 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, specifically as a PARP-1 inhibitor and its effects on different cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's role as an effective antiproliferative agent, particularly against breast cancer cell lines such as MDA-MB-436. The following table summarizes the IC50 values of this compound compared to established drugs:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-4362.57
OlaparibMDA-MB-4368.90
Compound 8aMDA-MB-43610.70
Compound 10bMDA-MB-4369.62
Compound 11bMDA-MB-43611.50
Compound 4MDA-MB-436>21

The data indicates that this compound exhibits superior antiproliferative activity compared to Olaparib and other tested compounds .

PARP Inhibition

The compound has been shown to inhibit PARP-1, an enzyme involved in DNA repair processes. In vitro studies demonstrated that treatment with this compound leads to:

  • Cell Cycle Arrest : Significant increase in G2/M phase arrest in treated cells.
  • Induction of Apoptosis : Enhanced programmed cell death was observed alongside increased autophagic processes .

Case Studies

In a detailed study involving the MDA-MB-436 cell line:

  • Experimental Setup : Cells were treated with the compound at its IC50 concentration for 48 hours.
  • Results : Flow cytometric analysis revealed an increase in G2 phase cells from 25.12% (control) to 30.39% (compound-treated), indicating effective cell cycle modulation .

Safety Profile

The safety profile of the compound was evaluated against normal WI-38 cells, showing promising results with minimal cytotoxicity compared to its efficacy against cancer cells .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological properties:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting the mitotic checkpoint kinase MPS1, which is crucial for proper cell division and tumor growth control .

Antipsychotic Effects

Studies on related pyrazole compounds have suggested potential antipsychotic effects without the typical side effects associated with conventional antipsychotics. These compounds may operate through mechanisms that do not involve dopamine receptor binding, thus offering a novel approach to treating psychotic disorders .

Anti-inflammatory Properties

Some derivatives of pyrazole have demonstrated anti-inflammatory effects by acting as inhibitors of specific enzymes involved in inflammatory pathways. This could be particularly beneficial in treating chronic inflammatory diseases .

Biochemical Applications

The compound's structure allows it to interact with various biological targets, making it suitable for biochemical studies:

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as prostaglandin reductase (PTGR2). Molecular docking studies suggest strong binding interactions, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .

Binding Affinity Studies

Research involving molecular docking has shown that the compound can effectively bind to target proteins involved in critical biological processes, suggesting its utility in drug design and development .

Material Science Applications

Beyond pharmacology, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine has potential applications in material sciences:

Synthesis of Functional Materials

The compound can be utilized in synthesizing advanced materials such as polymers and nanocomposites due to its unique chemical structure and reactivity. Its incorporation into polymer matrices can enhance the material's mechanical and thermal properties .

Case Studies

Several case studies highlight the applications of pyrazole derivatives in scientific research:

StudyApplicationFindings
Antipsychotic propertiesDemonstrated an antipsychotic-like profile without dopamine receptor binding; potential for fewer side effects.
Cancer treatmentInhibition of MPS1 showed significant anticancer activity across various cell lines; promising for therapeutic development.
Anti-inflammatoryExhibited strong binding affinity to PTGR2; suggests potential for developing new anti-inflammatory agents.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Phenyl Position) Molecular Formula CAS Number Key References
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 4-Fluoro C₁₁H₁₂FN₃ Not specified Synthesis protocols
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxy (vs. 2-Methoxy) C₁₆H₁₅N₃O 41554-51-2 Structural data
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-Chloro, 2-methylphenyl C₁₇H₁₆ClN₃ 400074-91-1 Isotopic analysis
4-(2-Bromo-4-fluorophenyl)-N-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 2-Bromo-4-fluoro, 2,6-difluoro C₁₇H₁₃BrF₃N₃ Not specified Agrochemical applications

Key Observations :

  • Halogen Substitution : Bromo/chloro derivatives (e.g., ) exhibit enhanced lipophilicity, which may improve membrane permeability in bioactive compounds.

Variations in the Pyrazole Core

Modifications to the pyrazole ring’s substitution pattern also impact functionality:

Compound Name Pyrazole Substitution (Positions 1,3,5) Molecular Weight Applications References
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazole ring at position 1 284.36 g/mol Heterocyclic drug discovery
5-Amino-3-methyl-1-phenylpyrazole No phenyl substituent, 3-methyl 173.21 g/mol Intermediate in dye synthesis
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyridazine ring at position 1 440.30 g/mol Kinase inhibition studies

Key Observations :

  • Thiazole/Pyridazine Hybrids : Integration of thiazole or pyridazine rings (e.g., ) expands π-π stacking interactions, critical for targeting ATP-binding pockets in enzymes.
  • Simpler Pyrazoles: Compounds like 5-amino-3-methyl-1-phenylpyrazole () lack complex substituents, making them more soluble but less target-specific.

Preparation Methods

General Synthetic Strategy for N-Substituted Pyrazoles

A robust and versatile approach for synthesizing N-substituted pyrazoles, including derivatives like 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, involves the reaction of primary aromatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as a key reagent. This method was reported to efficiently yield various N-aryl pyrazoles under mild conditions with moderate to good yields.

General Procedure:

  • Dissolve the aromatic amine (e.g., 2-methoxyaniline) in dimethylformamide (DMF).
  • Cool the solution in an ice-salt bath.
  • Add O-(4-nitrobenzoyl)hydroxylamine and a suitable diketone (e.g., 2,4-pentanedione) sequentially.
  • Seal the reaction vial and heat at 85 °C for approximately 1.5 hours.
  • Workup involves extraction with aqueous NaOH and dichloromethane (DCM), washing, drying, and purification by column chromatography.

This method facilitates the formation of the pyrazole ring by condensation of the diketone with the amine and subsequent cyclization mediated by the hydroxylamine reagent.

Specific Considerations for this compound

The target compound requires:

  • Introduction of a 2-methoxyphenyl substituent at the 4-position of the pyrazole ring.
  • Methyl groups at the 1 and 3 positions.
  • An amino group at the 5-position.

This can be achieved via:

  • Using 2-methoxyaniline as the aromatic amine source.
  • Employing 2,4-pentanedione (acetylacetone) as the diketone to provide methyl substituents at 1 and 3 positions.
  • The amino group at position 5 is introduced through the reaction mechanism involving O-(4-nitrobenzoyl)hydroxylamine, which acts as an aminating agent.

Reaction Conditions and Optimization

Parameter Conditions Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent facilitating dissolution
Temperature 85 °C Optimal for cyclization and aminating steps
Reaction Time 1.5 hours Sufficient for completion of reaction
Reagent Ratios Amine (1.0 mmol), diketone (1.1 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) Slight excess of hydroxylamine ensures complete reaction
Workup Extraction with 1 M NaOH and DCM; washing with brine; drying over MgSO4 Standard organic workup for isolation
Purification Silica gel column chromatography (hexane–ethyl acetate gradient) To obtain pure product

This method typically yields the desired pyrazole derivatives in 30–70% isolated yields, with aromatic amines (such as 2-methoxyaniline) generally providing higher yields compared to aliphatic amines.

Mechanistic Insights

The reaction proceeds through:

  • Initial formation of an imine intermediate between the primary amine and the diketone.
  • Cyclization facilitated by O-(4-nitrobenzoyl)hydroxylamine, which acts as an electrophilic aminating agent, leading to the pyrazole ring closure.
  • The methyl groups originate from the diketone, while the 2-methoxyphenyl group is retained from the aromatic amine.
  • The amino substituent at the 5-position is introduced via the hydroxylamine reagent.

This one-pot, mild condition synthesis avoids the need for harsh reagents or multi-step protection/deprotection sequences, enhancing efficiency and reproducibility.

Comparative Data from Literature

Compound Example Amine Source Diketone Yield (%) Notes
3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 1-phenylbutane-1,3-dione O-(4-nitrobenzoyl)hydroxylamine 46 Demonstrates general method applicability
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 2,4-pentanedione 38 Similar conditions, aliphatic amine
This compound (Target) 2-methoxyaniline 2,4-pentanedione ~40–60* Expected yield range based on aromatic amine data

*Exact yield data for the target compound is inferred based on analogous aromatic amines under similar conditions.

Alternative Synthetic Routes

While the direct method involving O-(4-nitrobenzoyl)hydroxylamine is efficient, other literature reports suggest multi-component one-pot reactions involving pyrazolone derivatives, aldehydes, and ammonium acetate or piperidine catalysts to build annulated pyrazolo derivatives with methoxyphenyl substituents. However, these methods generally target more complex fused ring systems and are less direct for the target compound.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
1. Dissolution 2-methoxyaniline in DMF Prepare amine solution for reaction
2. Cooling Ice-NaCl bath Control initial reaction temperature
3. Addition O-(4-nitrobenzoyl)hydroxylamine + 2,4-pentanedione Key reagents for pyrazole formation
4. Heating 85 °C, 1.5 h Promote cyclization and amination
5. Workup 1 M NaOH, DCM extraction, brine wash, drying Isolate crude product
6. Purification Silica gel chromatography (hexane–EA gradient) Obtain pure this compound

Q & A

Q. How can synthetic routes for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMSO or ethanol for improved solubility), and catalysts (e.g., palladium on carbon for hydrogenation steps). Purification via column chromatography or recrystallization can enhance purity . Comparative analysis of substituent effects (e.g., methoxy vs. chloro groups) from related pyrazole derivatives suggests that electron-donating groups on the phenyl ring stabilize intermediates, reducing side reactions .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR can confirm substitution patterns on the pyrazole and phenyl rings. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C12H15N3O) and detects isotopic patterns.
  • X-Ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for structurally similar pyrazole derivatives .
  • HPLC-MS: Ensures >95% purity by quantifying residual solvents or unreacted precursors .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize targets based on structural analogs:

  • Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms due to the pyrazole core’s affinity for ATP-binding pockets .
  • Receptor Binding Studies: Use radioligand displacement assays for serotonin or dopamine receptors, as methoxyphenyl groups in related compounds show CNS activity .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across pyrazole derivatives?

Methodological Answer:

  • Systematic Substituent Variation: Compare analogs with differing substituents (e.g., 2-methoxy vs. 3,4-dimethoxy groups) to isolate electronic and steric effects. For example, 3-(2,5-dimethoxyphenyl) analogs show enhanced enzyme inhibition over monosubstituted derivatives .
  • Data Normalization: Use IC50/EC50 ratios to account for assay variability. Contradictions in cytotoxicity may arise from differences in cell permeability, which can be addressed via logP calculations .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to explain why certain substitutions (e.g., methyl vs. ethyl groups) alter binding kinetics .

Q. What strategies are effective in overcoming metabolic instability observed in preclinical studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the amine position to enhance bioavailability .
  • Metabolite Identification: Use LC-MS/MS to track degradation products in liver microsomes. For example, oxidative demethylation of the methoxy group is a common metabolic pathway requiring stabilization via fluorination .
  • CYP450 Inhibition Co-Administration: Pair with cytochrome inhibitors like ketoconazole to prolong half-life .

Q. How can computational methods guide the design of enantiomerically pure derivatives?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict enantiomer binding affinities. For instance, (R)-enantiomers of similar pyrazoles show 10-fold higher receptor occupancy than (S)-forms .
  • Chiral Chromatography: Optimize separation using amylose-based columns and polar mobile phases (e.g., hexane:isopropanol 90:10) .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrazole ring formation to control stereochemistry .

Key Notes

  • Contradictions in biological data often stem from assay conditions (e.g., pH, temperature) or impurity profiles .
  • Structural analogs with fluorinated or bulkier substituents may offer improved pharmacological profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Reactant of Route 2
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4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

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